molecular formula C10H17N2OS+ B144616 1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium CAS No. 134218-50-1

1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium

Katalognummer B144616
CAS-Nummer: 134218-50-1
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: QJKGQMMBPLFFKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TOMI and is a member of the imidazolium family of compounds. TOMI has been found to have a wide range of applications in various fields such as catalysis, material science, and biochemistry.

Wirkmechanismus

The mechanism of action of TOMI is not fully understood, but it is believed to act as a Lewis acid catalyst due to the presence of the sulfur atom in its structure. The Lewis acid properties of TOMI make it an attractive catalyst for various reactions.

Biochemische Und Physiologische Effekte

TOMI has been found to have potential applications in biochemistry and physiology. Studies have shown that TOMI can inhibit the growth of cancer cells and has anti-inflammatory properties. TOMI has also been found to have potential applications in the treatment of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using TOMI in lab experiments is its high stability and solubility in various solvents. TOMI is also relatively easy to synthesize, making it accessible to researchers. However, TOMI is a toxic compound and should be handled with care. Additionally, TOMI can be expensive to synthesize, which may limit its use in some experiments.

Zukünftige Richtungen

There are numerous potential future directions for research involving TOMI. One area of research could focus on the development of new materials using TOMI as a building block. Another area of research could focus on the use of TOMI in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research could be conducted to fully understand the mechanism of action of TOMI and its potential applications in various scientific fields.

Synthesemethoden

The synthesis of TOMI can be achieved through various methods, including the reaction of 1,3-dimethylimidazolium with methyl isobutyryl chloride and sodium sulfide. The reaction yields TOMI as a yellowish solid, which can be purified using recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

TOMI has been extensively studied for its potential applications in various scientific fields. In the field of catalysis, TOMI has been found to be an effective catalyst for various reactions such as the oxidation of alcohols and the synthesis of cyclic carbonates. In material science, TOMI has been used as a building block for the synthesis of new materials with unique properties such as high thermal stability and conductivity.

Eigenschaften

CAS-Nummer

134218-50-1

Produktname

1,3,4,5-Tetramethyl-2-((2-oxopropyl)thio)imidazolium

Molekularformel

C10H17N2OS+

Molekulargewicht

213.32 g/mol

IUPAC-Name

1-(1,3,4,5-tetramethylimidazol-1-ium-2-yl)sulfanylpropan-2-one

InChI

InChI=1S/C10H17N2OS/c1-7(13)6-14-10-11(4)8(2)9(3)12(10)5/h6H2,1-5H3/q+1

InChI-Schlüssel

QJKGQMMBPLFFKI-UHFFFAOYSA-N

SMILES

CC1=C([N+](=C(N1C)SCC(=O)C)C)C

Kanonische SMILES

CC1=C([N+](=C(N1C)SCC(=O)C)C)C

Andere CAS-Nummern

134218-50-1

Synonyme

1,3,4,5-tetramethyl-2-((2-oxopropyl)thio)imidazolium
4MeOTI chloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.